molecular formula C21H18N4O4 B2705077 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1797267-98-1

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2705077
CAS No.: 1797267-98-1
M. Wt: 390.399
InChI Key: HUZFTKFCFDVSJB-UHFFFAOYSA-N
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Description

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a complex structure incorporating a furan ring, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with a furan derivative, the oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
    • Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.
  • Attachment of the Oxadiazole to the Phenyl Ring:

    • The oxadiazole intermediate is then coupled with a benzyl halide derivative to form the desired phenyl-oxadiazole linkage.
    • Common reagents: Potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Formation of the Urea Moiety:

    • The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea linkage.
    • Common reagents: Phenyl isocyanate, methoxyphenyl isocyanate.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Major Products:

  • Oxidation of the furan ring can yield furanones.
  • Reduction of the oxadiazole ring can yield amines.
  • Substitution reactions can introduce various functional groups onto the phenyl rings.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Could bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 1-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea
  • 1-(2-(1,2,4-Triazol-3-yl)phenyl)-3-(2-methoxyphenyl)urea

Uniqueness:

  • The presence of both furan and oxadiazole rings in the same molecule is relatively rare, providing unique chemical and biological properties.
  • The specific substitution pattern on the phenyl rings can lead to distinct reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-27-17-10-5-4-9-16(17)23-21(26)22-15-8-3-2-7-14(15)13-19-24-20(25-29-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZFTKFCFDVSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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